2-Methyl-2-phenoxypropanoyl chloride
Overview
Description
2-Methyl-2-phenoxypropanoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of propanoyl chloride and features a phenoxy group attached to the second carbon of the propanoyl chloride structure. This compound is used in various chemical synthesis processes and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-phenoxypropanoyl chloride can be synthesized through the chlorination of 2-methyl-2-phenoxypropanoic acid. The reaction typically involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to the corresponding acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenoxypropanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyl-2-phenoxypropanoic acid.
Reduction: It can be reduced to the corresponding alcohol under specific conditions
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Hydrolysis Conditions: Typically carried out in aqueous solutions or under acidic/basic conditions.
Reduction Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction reactions
Major Products
Substituted Products: Depending on the nucleophile used, various substituted derivatives can be formed.
2-Methyl-2-phenoxypropanoic Acid: Formed through hydrolysis.
2-Methyl-2-phenoxypropanol: Formed through reduction
Scientific Research Applications
2-Methyl-2-phenoxypropanoyl chloride is utilized in several scientific research applications:
Organic Synthesis: It serves as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Proteomics Research: Used in the modification of proteins and peptides for analytical studies.
Material Science: Employed in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-methyl-2-phenoxypropanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of acylated products. The phenoxy group enhances its reactivity and provides unique properties compared to other acyl chlorides. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-phenylpropanoyl chloride
- 2-Methyl-2-(4-methylphenoxy)propanoyl chloride
- 2-Methyl-2-(4-chlorophenoxy)propanoyl chloride
Uniqueness
2-Methyl-2-phenoxypropanoyl chloride is unique due to the presence of the phenoxy group, which imparts distinct reactivity and properties. This makes it a valuable reagent in organic synthesis and research applications, offering advantages over similar compounds with different substituents .
Properties
IUPAC Name |
2-methyl-2-phenoxypropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIJGHHDQFJHQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40518538 | |
Record name | 2-Methyl-2-phenoxypropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40518538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50389-29-2 | |
Record name | 2-Methyl-2-phenoxypropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40518538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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